molecular formula C17H12BrClO3 B13011622 Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate

Cat. No.: B13011622
M. Wt: 379.6 g/mol
InChI Key: ALZKADJLXUPZPG-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is a synthetic organic compound with the CAS Number 1706461-59-7 and a molecular weight of 379.63 g/mol . Its molecular formula is C17H12BrClO3 . The compound features a propargyl (prop-2-yn-1-yl) ester group and a benzyl ether moiety, making it a versatile building block in organic synthesis and medicinal chemistry research. The propargyl group is a valuable handle for further chemical modification via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Compounds containing similar propargyloxy and halogenated aromatic structures are frequently explored in drug discovery for their potential biological activities, including as inhibitors or modulators of various biological targets . Researchers can utilize this benzoate derivative as a key intermediate in the design and synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H12BrClO3

Molecular Weight

379.6 g/mol

IUPAC Name

prop-2-ynyl 3-bromo-4-[(4-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H12BrClO3/c1-2-9-21-17(20)13-5-8-16(15(18)10-13)22-11-12-3-6-14(19)7-4-12/h1,3-8,10H,9,11H2

InChI Key

ALZKADJLXUPZPG-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate typically involves multiple steps. One common method includes the esterification of 3-bromo-4-((4-chlorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free synthesis methods are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The propynyl group can be oxidized to form different functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation of the propynyl group can produce a carboxylic acid .

Scientific Research Applications

Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The propynyl group can participate in click chemistry reactions, while the bromine and chlorobenzyl ether moieties can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Structural Analogs from

The following bromobenzoate esters share partial structural motifs with the target compound (see Table 1):

Compound Name Substituents on Benzoate Core Ester Group Key Differences
3-Iodoprop-2-ynyl 2-bromobenzoate (71992-10-4) Bromo at position 2 Propargyl (iodo) Iodo vs. hydrogen in propargyl; substitution position on benzoate
4-(Benzyloxy)phenyl 2-bromobenzoate Bromo at position 2 4-Benzyloxyphenyl Benzyloxy vs. 4-chlorobenzyloxy; ester group linkage

Key Observations :

  • Substitution Position : The target’s bromo group at position 3 distinguishes it from analogs with bromo at position 2, which may alter electronic effects and steric interactions .
  • Propargyl Modifications : The iodo-substituted propargyl group in 71992-10-4 may enhance electrophilicity compared to the target’s unsubstituted propargyl, influencing reactivity in click chemistry applications .

Halogenated Pyrazoline Derivatives ()

Compounds 16–18 in feature bromo and chloro substituents on pyrazoline cores but differ in functional groups:

Compound ID Core Structure Halogen Substituents Functional Groups Melting Point (°C)
17 Pyrazoline-sulfonamide 4-Bromo, 4-chlorophenyl Sulfonamide, ketone 129–130
Target Benzoate ester 3-Bromo, 4-chlorobenzyloxy Ester, propargyl Not reported

Key Observations :

  • Biological Relevance : Sulfonamide groups (e.g., in compound 17) are associated with enhanced hydrogen-bonding capacity and bioavailability compared to esters, which are more lipophilic .
  • Thermal Stability : The target’s ester group may lower its melting point relative to sulfonamides like compound 17, though experimental validation is needed .

Intermolecular Interactions and Crystallography

  • Hydrogen Bonding: The ester carbonyl may act as a hydrogen bond acceptor, similar to ketones in compound 15. However, the absence of NH groups (cf.
  • Software Tools : SHELX and WinGX () would be essential for solving the target’s crystal structure, with SHELXL refining halogen-mediated interactions .

Biological Activity

Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C23H20BrClO3\text{C}_{23}\text{H}_{20}\text{BrClO}_3

This structure includes a prop-2-ynyl group, a bromine atom, and a chlorobenzyl ether moiety, contributing to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, related benzoate derivatives have shown significant cytotoxicity against various cancer cell lines. A study reported that certain analogs exhibited IC50 values as low as 4.363 μM in HCT116 colon cancer cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .

The mechanism of action for these compounds often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Molecular docking studies suggest that these compounds may interact with the ATP-binding site of CDKs, thereby inhibiting their activity and leading to cell cycle arrest .

Pharmacological Profile

Property Value
Molecular Weight 464.77 g/mol
Solubility Soluble in DMSO
Stability Stable under ambient conditions

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Animal Models : In vivo studies using xenograft models have shown that administration of this compound resulted in significant tumor regression without notable toxicity, reinforcing its potential as an anticancer agent.

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